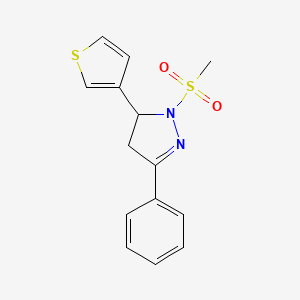
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits interesting biological properties, making it a promising candidate for drug development.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the reaction of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with methanesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, methanesulfonyl chloride, base
Reaction
Step 1: Dissolve 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or ethanol., Step 2: Add a base such as triethylamine or pyridine to the reaction mixture and stir for 10-15 minutes., Step 3: Slowly add methanesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 6: Purify the product by column chromatography or recrystallization to obtain 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole as a white solid.
Scientific Research Applications
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. It exhibits potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It also shows significant anti-inflammatory and analgesic effects, making it useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. These mechanisms contribute to the anti-inflammatory, analgesic, and antitumor effects of this compound.
Biochemical And Physiological Effects
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of prostaglandin E2 (PGE2), which is a potent inflammatory mediator. Furthermore, this compound exhibits antioxidant activity, which protects cells from oxidative damage.
Advantages And Limitations For Lab Experiments
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It exhibits potent biological activity at low concentrations, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is relatively unstable and can degrade over time, leading to inconsistent results. It also exhibits low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds.
properties
IUPAC Name |
2-methylsulfonyl-5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-20(17,18)16-14(12-7-8-19-10-12)9-13(15-16)11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUKECAFIIFMQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

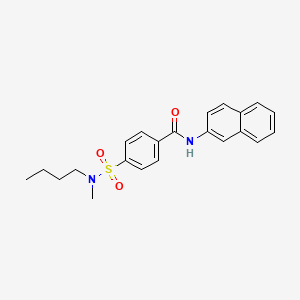
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)
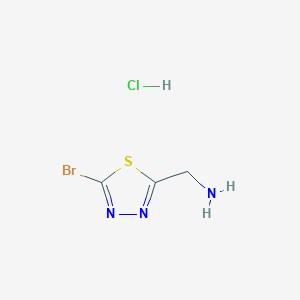
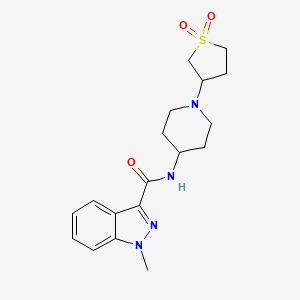
![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)
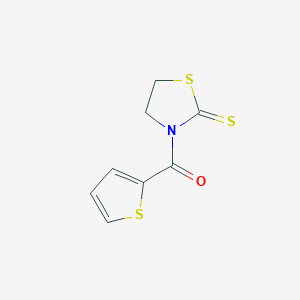
![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)
![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)
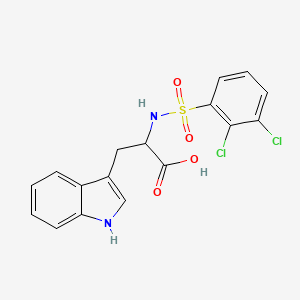
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
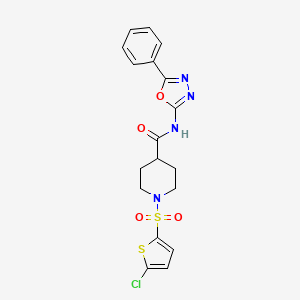
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
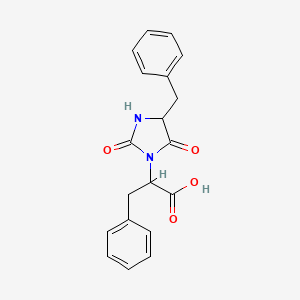
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)